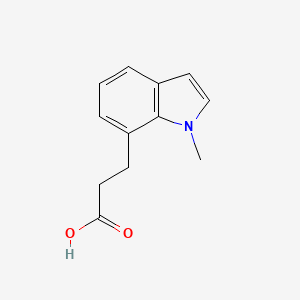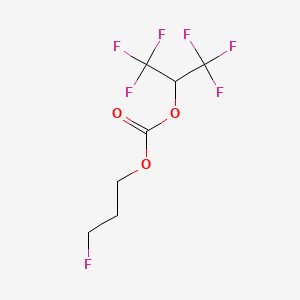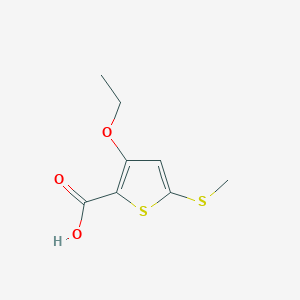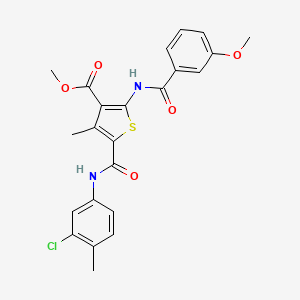
3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the aromatic ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution of halogenated pyridines with fluoride ions. For example, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the fluorophenyl and methanol groups.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C). . The specific conditions and reagents used can vary depending on the desired substitution pattern and the scale of production.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atoms in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
Aplicaciones Científicas De Investigación
3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Fluorinated pyridines are often used in the development of radiolabeled compounds for imaging studies.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and materials with enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Used as a reactant in the preparation of aminopyridines and as a catalytic ligand.
3,4-Difluoropyridine: Synthesized by nucleophilic substitution and used in various chemical reactions.
Uniqueness
3-Fluoro-2-(2-fluorophenyl)pyridine-4-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H9F2NO |
|---|---|
Peso molecular |
221.20 g/mol |
Nombre IUPAC |
[3-fluoro-2-(2-fluorophenyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C12H9F2NO/c13-10-4-2-1-3-9(10)12-11(14)8(7-16)5-6-15-12/h1-6,16H,7H2 |
Clave InChI |
XOCOPVQPYVNWTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC=CC(=C2F)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)




![3-[4-(aminomethyl)phenyl]benzonitrile](/img/structure/B12079669.png)



